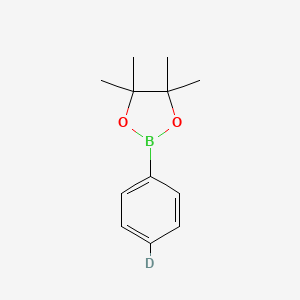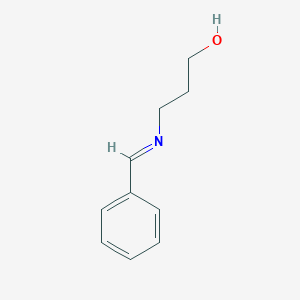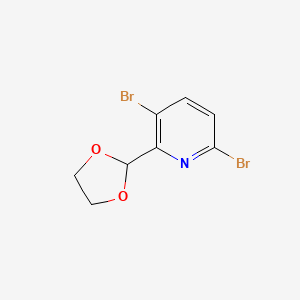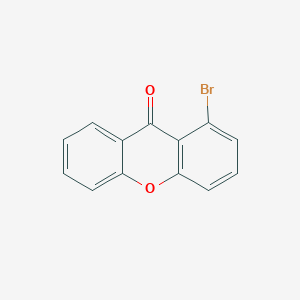
1-Bromo-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-9H-xanthen-9-one is a chemical compound with the molecular formula C13H7BrO2. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Méthodes De Préparation
The synthesis of 1-Bromo-9H-xanthen-9-one typically involves the bromination of 9H-xanthen-9-one. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
1-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Research has indicated that xanthone derivatives, including this compound, may have therapeutic potential due to their diverse biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-9H-xanthen-9-one and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate biological responses by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, some xanthone derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
1-Bromo-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the bromine substitution.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A derivative with additional hydroxyl groups, which may exhibit different biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone scaffold, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other xanthone derivatives .
Propriétés
Formule moléculaire |
C13H7BrO2 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
1-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
Clé InChI |
SEYPXUPKSJRHEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)
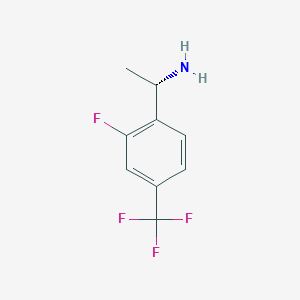
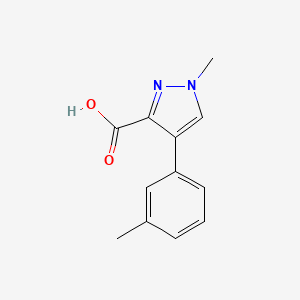

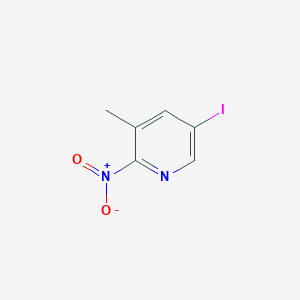
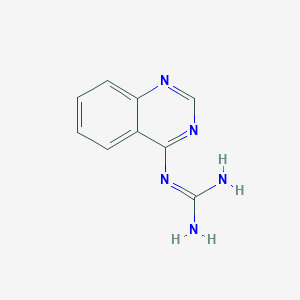
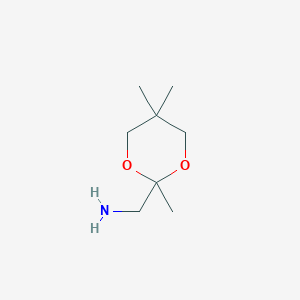

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
